REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][N:10]1C(=O)C2C(=CC=CC=2)C1=O)=[N+:2]=[N-:3].NN>CO>[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][NH2:10])=[N+:2]=[N-:3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel column chromatography (hexanes: ethyl acetate 1:2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCOCCON
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol | |
AMOUNT: MASS | 15 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |